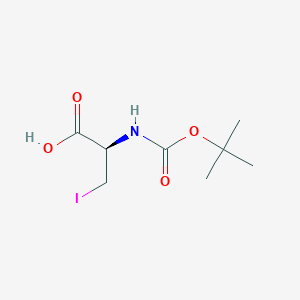

N-Boc-3-iodo-L-alanine

Description

Significance of Alpha-Iodo Amino Acid Derivatives as Synthetic Intermediates

Alpha-iodo amino acid derivatives, such as N-Boc-3-iodo-L-alanine, are of significant interest in organic synthesis due to the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This property allows for the introduction of a wide range of functional groups at the β-position of the amino acid.

Furthermore, the carbon-iodine bond can participate in various metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Negishi, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The ability to engage in these transformations makes α-iodo amino acid derivatives crucial intermediates for the synthesis of non-natural amino acids and complex peptide structures. The introduction of iodine can also influence the pharmacokinetic properties of drug candidates, potentially enhancing their efficacy and bioavailability.

Overview of this compound as a Versatile Chiral Building Block

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms. The "L" designation in its name specifies a particular stereochemistry, which is the same as that of naturally occurring amino acids. This inherent chirality makes it an invaluable building block in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.

The compound's utility stems from its ability to serve as a precursor to a variety of other molecules. For instance, it is a key intermediate in the synthesis of F-tyrosine derivatives, which are important in pharmaceutical research. Its application extends to the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as (-)-A58365A and (-)-A58365B lactams. chemicalbook.com

The general synthetic route to this compound and its esters often starts from N-Boc-L-serine derivatives. orgsyn.org A common method involves the conversion of the hydroxyl group of a serine derivative into a better leaving group, such as a tosylate, followed by displacement with iodide. orgsyn.org

Below is a table summarizing some key reactions and applications of this compound and its derivatives:

| Reaction Type | Reagents | Product Type | Application |

| Nucleophilic Substitution | Various nucleophiles | β-substituted alanine (B10760859) derivatives | Introduction of diverse functional groups |

| Negishi Coupling | Organozinc reagents, Palladium catalyst | Aryl- or vinyl-substituted alanines | Synthesis of non-natural amino acids orgsyn.org |

| Peptide Synthesis | Deprotection of Boc group, coupling with other amino acids | Peptides | Construction of complex peptide chains |

The versatility of this compound is further highlighted by its use in the preparation of organozinc reagents. These reagents can then be coupled with various electrophiles in the presence of a palladium catalyst, providing access to a wide array of non-natural α-amino acids. orgsyn.org This methodology has been successfully applied to the synthesis of phenylalanine analogues and other complex amino acid structures. researchgate.net

The table below provides the chemical identifiers for this compound and its common ester derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 773128-24-8 | C₈H₁₄INO₄ | 315.11 clearsynth.com |

| This compound methyl ester | 93267-04-0 | C₉H₁₆INO₄ | 329.13 fishersci.ca |

| This compound benzyl (B1604629) ester | 108957-20-6 | C₁₅H₂₀INO₄ | 405.23 |

Structure

3D Structure

Properties

CAS No. |

773128-24-8 |

|---|---|

Molecular Formula |

C8H14INO4 |

Molecular Weight |

315.11 g/mol |

IUPAC Name |

(2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C8H14INO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |

InChI Key |

VPJPNDRAPYPUPA-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc 3 Iodo L Alanine and Its Analogues

Enantioselective Synthesis from L-Serine Precursors

The most reliable and widely documented method for preparing N-Boc-3-iodo-L-alanine with high enantiomeric purity begins with the readily available amino acid L-serine. This strategy involves a two-step process: activation of the hydroxyl group via sulfonyl ester formation, followed by nucleophilic substitution with an iodide source.

O-Sulfonyl Ester Formation and Iodide Displacement Strategies

The core of this synthetic approach is the transformation of the primary hydroxyl group of a protected L-serine derivative into a competent leaving group, which is then displaced by iodide. The process, detailed in a well-established Organic Syntheses procedure, begins with N-(tert-butoxycarbonyl)-L-serine methyl ester.

The initial step involves the activation of the hydroxyl group by converting it to an O-sulfonyl ester, typically a tosylate. This is achieved by reacting the serine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (Et3N), and a catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). The resulting intermediate, N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester, is then subjected to a Finkelstein-type reaction. In this key step, the tosylate group is displaced by a nucleophilic iodide source, commonly sodium iodide (NaI), in a suitable solvent like acetone. This SN2 reaction proceeds efficiently to yield the target compound, this compound methyl ester, while preserving the stereochemical integrity at the α-carbon.

Table 1: Key Stages in the Synthesis from L-Serine Methyl Ester

| Step | Precursor | Key Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. O-Sulfonylation | N-(tert-butoxycarbonyl)-L-serine methyl ester | p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), 4-DMAP | N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | 64-69% |

| 2. Iodide Displacement | N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Sodium Iodide (NaI) in Acetone | this compound methyl ester | 80-82% |

Optimization of Iodination Protocols

To optimize the process and drive the reaction to completion, an excess of sodium iodide is typically used. In some procedures, an additional portion of NaI is added after an extended period of stirring to ensure all the tosylated intermediate has reacted. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an extractive workup followed by purification. Recrystallization is an effective method for obtaining the final product in high purity.

Alternative Synthetic Routes to N-Protected Iodoalanine Derivatives

While the L-serine route is predominant, other strategies exist for accessing iodoalanine derivatives, including methods for producing different stereoisomers.

Direct Iodination Approaches

Direct methods for the α-iodination of ketones and other activated C-H bonds are known in organic chemistry. However, for the synthesis of this compound, direct iodination of an N-Boc-L-alanine precursor is not the commonly reported pathway. This is likely due to the lower reactivity of the β-carbon's C-H bonds compared to the straightforward functional group conversion from serine. While some general descriptions may refer to the "iodination of a Boc-protected alanine (B10760859) derivative," detailed experimental procedures consistently favor the serine-to-iodide conversion route for its reliability and high stereochemical control.

Synthesis of D-Enantiomer and Other Stereoisomers

The synthesis of the D-enantiomer, N-Boc-3-iodo-D-alanine, is readily achievable and follows the same established synthetic pathway as its L-counterpart. The key to producing the D-isomer is the use of the corresponding chiral starting material, D-serine. By applying the same sequence of O-sulfonylation and iodide displacement, the D-enantiomer can be prepared with high optical purity. In addition to the pure enantiomers, racemic N-Boc-3-iodo-DL-alanine derivatives can also be synthesized, presumably by starting with racemic DL-serine.

Industrial and Scalable Synthesis Considerations

This compound and its ester derivatives are recognized as important raw materials and intermediates for the pharmaceutical and agrochemical sectors. The synthetic route originating from L-serine is well-established and has been successfully performed on a large scale, making it suitable for industrial production.

Several factors are critical for scaling this synthesis:

Reagent Cost and Availability : The starting materials, L-serine and di-tert-butyl dicarbonate (B1257347) (for Boc protection), are commercially available in bulk. The costs of other key reagents like p-toluenesulfonyl chloride and sodium iodide are also compatible with large-scale production.

Purification : The described procedures utilize recrystallization for the purification of both the tosylated intermediate and the final iodo-alanine product. Recrystallization is a robust and highly scalable technique that is well-suited for industrial manufacturing, allowing for the production of materials with high purity.

Process Efficiency : The primary bottleneck for industrial throughput is the long reaction time required for the iodide displacement step, which can take several days. Process optimization would likely focus on methods to accelerate this transformation, potentially through adjustments in temperature, solvent systems, or the use of phase-transfer catalysts, while ensuring that racemization is avoided.

Environmental and Safety Factors : The use of chlorinated solvents such as dichloromethane (B109758) in the tosylation step presents environmental and safety challenges on an industrial scale. A scalable process would benefit from investigating alternative, "greener" solvents to minimize environmental impact and adhere to regulatory standards.

Derivatization to Other Protecting Group Variants (e.g., Fmoc) and Esters (e.g., Benzyl (B1604629) Ester)

The strategic modification of this compound into different protected forms is crucial for its application in diverse synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). The ability to exchange the N-terminal protecting group or modify the C-terminal carboxylic acid allows for compatibility with various reaction conditions and coupling protocols. The two primary protecting group strategies in SPPS are based on the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. americanpeptidesociety.orgiris-biotech.de The derivatization of this compound to its Fmoc-protected analogue or its benzyl ester form expands its utility as a versatile building block.

Protecting Group Exchange: Boc to Fmoc

The conversion of this compound to N-Fmoc-3-iodo-L-alanine is a two-step process that relies on the orthogonal nature of the two protecting groups. americanpeptidesociety.org The Boc group is removed under acidic conditions, which leaves the rest of the molecule, including the carbon-iodine bond, intact. The subsequent protection of the free amine with an Fmoc reagent under basic conditions yields the desired product.

Boc Deprotection: The first step involves the selective cleavage of the Boc group using a strong acid, typically trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). This reaction is efficient and proceeds readily at room temperature, yielding the TFA salt of 3-iodo-L-alanine.

Fmoc Protection: The resulting free amino acid is then acylated with an Fmoc-donating reagent. Common reagents for this purpose include N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), carried out in the presence of a mild base such as sodium bicarbonate or triethylamine in an aqueous-organic solvent mixture. smolecule.com This step introduces the base-labile Fmoc group, rendering the amino acid derivative suitable for Fmoc-based SPPS. iris-biotech.demyskinrecipes.com

Esterification to Benzyl Ester

The carboxylic acid of this compound can be converted to its benzyl ester to protect the C-terminus or to modify its solubility and reactivity. This compound benzyl ester is a valuable intermediate for introducing the 3-iodoalanine moiety into larger molecules. chemicalbook.com The esterification can be achieved through several methods. A common approach involves the reaction of this compound with benzyl alcohol in the presence of a coupling agent, such as a carbodiimide, and a catalyst like 4-dimethylaminopyridine (DMAP).

Alternatively, specific benzylation agents can be employed under neutral conditions that are compatible with the acid-sensitive Boc protecting group. beilstein-journals.org For instance, reacting the carboxylic acid with 2-benzyloxypyridine in the presence of methyl triflate provides an effective route to the benzyl ester. beilstein-journals.org Careful control of reaction conditions is necessary to prevent side reactions and ensure the preservation of the L-stereochemistry.

The following table summarizes the reaction conditions for these key derivatizations.

| Derivatization Type | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| Boc to Fmoc Exchange (Step 1: Deprotection) | This compound | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 3-iodo-L-alanine (TFA salt) | Removal of N-terminal Boc group |

| Boc to Fmoc Exchange (Step 2: Reprotection) | 3-iodo-L-alanine | Fmoc-OSu or Fmoc-Cl; Base (e.g., NaHCO₃) | N-Fmoc-3-iodo-L-alanine | Introduction of a base-labile protecting group for Fmoc-SPPS |

| C-Terminal Esterification | This compound | Benzyl alcohol; Coupling agent (e.g., DCC/DMAP) or specific benzylation agent | This compound benzyl ester | Protection of the C-terminus; Synthesis of specific intermediates |

Exploration of Chemical Reactivity and Reaction Mechanisms Involving N Boc 3 Iodo L Alanine

Electrophilic and Nucleophilic Substitution Reactions at the C-3 Position

The primary reactivity at the C-3 position of N-Boc-3-iodo-L-alanine is characterized by nucleophilic substitution. The iodine atom is an excellent leaving group, making the β-carbon susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to its utility as a building block.

The synthesis of this compound methyl ester itself is a classic illustration of this principle, typically achieved through a Finkelstein-type or pseudo-Finkelstein reaction. orgsyn.org In this process, a precursor such as N-Boc-O-tosyl-L-serine methyl ester is treated with an iodide salt, like sodium iodide (NaI), in a suitable solvent such as acetone. orgsyn.org The iodide ion acts as the nucleophile, displacing the tosylate group to form the carbon-iodine bond. orgsyn.org While this reaction can proceed at room temperature over several days, elevated temperatures can lead to the formation of significant by-products. orgsyn.org

The susceptibility of the C-I bond to cleavage by nucleophiles allows for the direct introduction of new functional groups, forming a cornerstone for creating a multitude of β-substituted alanine (B10760859) derivatives.

Generation and Reactivity of Organometallic Intermediates from the Carbon-Iodine Bond

The carbon-iodine bond in this compound is readily converted into various organometallic species. This transformation switches the reactivity of the β-carbon from electrophilic to nucleophilic, opening a vast array of possibilities for carbon-carbon bond formation.

A significant advancement in the use of this compound was the discovery that organozinc reagents can be prepared by the direct insertion of activated zinc into the carbon-iodine bond. orgsyn.org This reaction effectively creates a synthetic equivalent of an alanine β-anion. orgsyn.org The resulting serine-derived organozinc reagent is a powerful nucleophile that can be coupled with a wide range of carbon electrophiles, most commonly through palladium-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net For instance, the organozinc reagent, prepared from the protected β-iodoalanine derivative, can be efficiently acylated with acid chlorides or coupled with aryl iodides in the presence of a suitable palladium catalyst. researchgate.net

The utility of the organometallic intermediates can be further expanded by transmetalation. Treatment of the pre-formed organozinc reagent with copper cyanide (CuCN) leads to the formation of a higher-order organocuprate. orgsyn.orgrsc.org These organocuprate species exhibit their own distinct reactivity profile and can couple directly with reactive electrophiles. orgsyn.org For example, the N-Fmoc protected 3-iodoalanine tert-butyl ester can be converted to an organocopper reagent, which then allows for coupling with electrophiles like allyl chloride and ethyl oxalyl chloride. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile applications of this compound and its derivatives. By converting the iodoalanine to an organozinc intermediate, it can participate as the nucleophilic partner in several named reactions to form new carbon-carbon bonds, enabling the synthesis of a vast range of novel, optically pure α-amino acids.

The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective strategy for derivatizing this compound. The organozinc reagent derived from iodoalanine couples efficiently with various aryl and vinyl halides. researchgate.netrsc.org

Pioneering work demonstrated the coupling of an iodozinc L-serine derivative with a range of para-substituted iodobenzenes, tolerating both electron-donating and withdrawing groups. rsc.org More recent studies have focused on optimizing this reaction. For example, a microwave-assisted Negishi coupling of this compound methyl ester was successfully used to prepare N-Boc-2′,6′-dimethyl-L-tyrosine. peptide.com Furthermore, improved catalytic systems have been developed; a combination of Pd₂(dba)₃ and the ligand SPhos has been identified as an excellent precatalyst for the Negishi coupling of the serine-derived organozinc reagent with aryl halides. acs.org This system is robust, providing good results with low palladium loadings for many substrates and proving effective even for previously challenging ortho-substituted aryl halides. acs.org

The reaction conditions for the Negishi coupling can be tailored for specific substrates, as shown in the table below.

| Catalyst System | Coupling Partner | Product | Yield | Reference |

| Pd₂(dba)₃ / SPhos | ortho-substituted aryl halides | Substituted Phenylalanines | Good | acs.org |

| Pd₂(dba)₃ / SPhos (0.5 mol %) | meta- & para-substituted aryl halides | Substituted Phenylalanines | Satisfactory | acs.org |

| Not specified (Microwave) | 2-iodo-m-xylene | N-Boc-2′,6′-dimethyl-L-tyrosine | Not specified | peptide.com |

| PdCl₂(dppf) | Iodo(homo)alanine derivatives | Alkylated Tryptophans | 52-83% | d-nb.info |

While the Negishi coupling is well-documented, other palladium-catalyzed reactions are also viable for creating diversity from the iodoalanine scaffold. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used method for forming C-C bonds. Although specific examples starting directly from this compound are less commonly detailed, the methodology has been successfully applied to structurally similar compounds. For instance, N-Boc protected alanines containing 4-bromobiphenyl units readily undergo Suzuki coupling with various boronic acids to assemble complex teraryl and quateraryl amino acid motifs. rsc.orgrsc.org This demonstrates the compatibility of the protected amino acid core with the conditions required for Suzuki-Miyaura reactions, suggesting its applicability to this compound, which would act as the electrophilic partner in this case.

Mechanistic Insights into Carbon-Iodine Bond Activation

The activation of the carbon-iodine (C-I) bond in this compound is a critical step that enables its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary mechanism for this activation involves the formation of an organometallic intermediate, specifically an organozinc reagent, which can then participate in palladium-catalyzed cross-coupling reactions. This process can be understood as a two-stage sequence: formation of the organozinc reagent and its subsequent cross-coupling.

Formation of the Organozinc Reagent:

The process begins with the direct insertion of activated zinc metal into the C-I bond of this compound or its esters. researchgate.net This reaction is an oxidative addition where the zinc metal is oxidized from Zn(0) to Zn(II). The C-I bond is the most reactive of the carbon-halogen bonds, making this insertion relatively facile compared to analogous bromo or chloro derivatives. The reaction is typically carried out using activated zinc dust in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting organozinc species is a zinc-alaninate, which is essentially a synthetic equivalent of an alanine β-anion.

The mechanism of this organozinc formation itself involves two primary steps:

Oxidative Addition: Zinc metal donates electrons to the σ* antibonding orbital of the C-I bond, leading to bond cleavage and the formation of a surface-bound organozinc intermediate.

Solubilization: The surface-bound intermediate is then solubilized into the reaction medium. This step can be slow but is often accelerated by the presence of activating agents, such as lithium chloride, which can form soluble "ate" complexes.

Palladium-Catalyzed Cross-Coupling (Negishi Coupling):

Once formed, the organozinc reagent is a potent nucleophile that can be used in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. This catalytic cycle allows for the formation of a new carbon-carbon bond at the β-position of the alanine backbone with high efficiency and stereochemical retention. The generally accepted mechanism for the Negishi coupling proceeds through three fundamental steps:

Oxidative Addition: The palladium(0) catalyst, typically complexed with phosphine ligands, reacts with an organic halide (R'-X), such as an aryl or vinyl iodide, to form a palladium(II) complex.

Transmetalation: The organozinc reagent transfers its organic group (the alanine derivative) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. This is the step where the activated this compound derivative enters the catalytic cycle.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle.

This pathway provides a powerful method for synthesizing a diverse range of unnatural amino acids by coupling the alanine scaffold with various aryl, vinyl, or acyl groups. For instance, this compound methyl ester has been successfully used in microwave-assisted Negishi couplings to prepare derivatives like N-Boc-2',6'-dimethyl-L-tyrosine. researchgate.net

Comparative Reactivity Studies with Beta-Halogenated Alanine Derivatives

The choice of the halogen atom at the β-position of an alanine derivative significantly influences its reactivity, particularly in the context of forming organometallic reagents and participating in cross-coupling reactions. The reactivity of these compounds is directly related to the strength of the carbon-halogen (C-X) bond.

The C-X bond energies decrease down the halogen group: C-Cl > C-Br > C-I. Consequently, the ease of breaking this bond, which is the initial step in reactions like oxidative addition to a metal (e.g., zinc or palladium), follows the reverse order: C-I > C-Br > C-Cl. This trend makes this compound the most reactive among its halogenated counterparts for the synthesis of organozinc reagents and for direct oxidative addition to a palladium(0) center.

While direct comparative kinetic studies for the N-Boc-β-halogenated alanine series are not extensively documented in a single report, the established principles of organic chemistry and data from various synthetic studies allow for a clear comparison of their general reactivity. The iodo-derivative consistently provides higher yields and requires milder reaction conditions for cross-coupling reactions. The bromo-derivative is also a viable substrate but often requires more forcing conditions (e.g., more active catalysts or higher temperatures), and the yields can be lower. The chloro-derivative is the least reactive and is rarely used for these types of transformations due to the strength and inertness of the C-Cl bond.

The enhanced reactivity of the iodo-derivative is a distinct advantage, allowing for a broader scope of coupling partners and greater functional group tolerance under milder conditions.

| β-Halogenated Alanine Derivative | Relative C-X Bond Energy (kJ/mol) | General Reactivity Trend | Typical Conditions for Negishi Coupling | Representative Yields (%) |

|---|---|---|---|---|

| This compound | ~228 | Highest | Activated Zn, Pd catalyst (e.g., Pd₂(dba)₃/SPhos), Room Temp to 50°C | 70-95% |

| N-Boc-3-bromo-L-alanine | ~285 | Intermediate | Activated Zn, More active Pd catalyst/ligand system, often requires heating (e.g., 60-80°C) | 40-75% |

| N-Boc-3-chloro-L-alanine | ~340 | Lowest | Generally unreactive under standard Negishi conditions; requires specialized, highly active catalysts. | <20% (often fails) |

Note: The yields presented in the table are representative values compiled from various studies under optimized, though not identical, conditions. They serve to illustrate the general reactivity trend.

Strategic Applications of N Boc 3 Iodo L Alanine in Complex Molecular Synthesis

Asymmetric Synthesis of Non-Canonical Alpha-Amino Acids

The synthesis of non-canonical amino acids (ncAAs) is of significant interest as these molecules are used to probe biological systems, enhance the properties of peptides, and act as precursors for pharmaceuticals. N-Boc-3-iodo-L-alanine serves as a key chiral precursor in the asymmetric synthesis of various ncAAs. The compound's intrinsic L-configuration provides a foundational stereocenter, ensuring that subsequent modifications proceed with a high degree of stereochemical control.

The iodine atom at the β-position is the key to its utility, acting as a versatile leaving group and a handle for various carbon-carbon bond-forming reactions. This allows for the introduction of diverse and complex side chains. A prominent example is its use in metal-catalyzed cross-coupling reactions. For instance, this compound methyl ester can be utilized in a microwave-assisted Negishi coupling to prepare N-Boc-2',6'-dimethyl-L-tyrosine. This transformation effectively replaces the iodine atom with a 2,6-dimethylphenyl group, creating a highly substituted aromatic amino acid while preserving the original stereochemistry of the alanine (B10760859) backbone.

| Starting Material | Reaction Type | Product (Non-Canonical Amino Acid) | Key Transformation |

| This compound methyl ester | Negishi Coupling | N-Boc-2',6'-dimethyl-L-tyrosine | C-C bond formation; replacement of iodine with an aryl group. |

| This compound | Sonogashira Coupling | N-Boc-alkynyl-L-alanines | C-C bond formation; introduction of an alkyne moiety. |

| This compound | Suzuki Coupling | N-Boc-aryl-L-alanines | C-C bond formation; introduction of various aryl or heteroaryl groups. |

Role in Peptide Chemistry

This compound is designed for seamless integration into peptide chains during synthesis. The Boc group provides robust protection for the N-terminal amine, preventing it from undergoing unwanted reactions during the coupling of the carboxylic acid group to the free amine of a growing peptide chain. This allows for the precise and orderly assembly of amino acids into a defined sequence.

The most significant feature of incorporating this residue is the introduction of the iodo-functionalized side chain into the peptide. This iodine atom serves as a latent reactive site that can be modified after the peptide has been synthesized. This post-synthetic modification capability is highly valuable for creating peptides with specialized functions. For example, the iodine can be used for:

Radiolabeling: Introduction of a radioactive iodine isotope (e.g., ¹²⁵I) to track the peptide in biological systems.

Cross-linking: Forming covalent bonds with other molecules or parts of the same molecule to study interactions or stabilize structures.

Bioconjugation: Attaching probes, fluorescent dyes, or drug molecules to the peptide at a specific location.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. This compound is well-suited for Boc-based SPPS strategies. In this methodology, the peptide is assembled sequentially while the C-terminal end is anchored to a solid polymer support (resin).

The typical cycle for incorporating this compound using Boc-SPPS involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA).

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

Coupling: The next amino acid in the sequence, in this case this compound, is pre-activated and then added to the resin to form a new peptide bond.

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is fully assembled. A key characteristic of the Boc-SPPS method is that the final cleavage of the completed peptide from the resin, along with the removal of side-chain protecting groups, often requires treatment with a very strong acid, such as hydrogen fluoride (B91410) (HF). The stability of the carbon-iodine bond under these acidic conditions ensures the integrity of the incorporated residue.

Total Synthesis of Natural Products and Bioactive Metabolites

Many natural products, particularly those with peptide or peptide-like structures, contain unusual or highly modified amino acid residues that are essential for their biological activity. This compound provides a reliable chiral starting material for constructing these complex components. Its utility lies in its ability to be transformed into other non-canonical amino acids that are themselves part of a larger natural product.

For instance, the synthesis of 2',6'-dimethyl-L-tyrosine from this compound methyl ester is a relevant example. Substituted tyrosine derivatives are found in a variety of bioactive natural products, and their synthesis can be challenging. By using the iodinated alanine derivative, chemists can build the complex side chain through reliable cross-coupling chemistry on a simple, commercially available chiral template, streamlining the synthesis of the larger natural product.

Macrocycles are large ring structures commonly found in natural products, including many antibiotics and anticancer agents. The three-dimensional shape of these molecules is critical to their function and is dictated by the stereochemistry of their constituent building blocks.

When synthesizing macrocyclic peptides or related natural products, the defined stereochemistry of this compound plays a crucial role in directing the final structure. The L-configuration of the alanine backbone introduces a fixed stereochemical element into the linear precursor chain. This pre-existing stereocenter influences the conformational preferences of the linear molecule, guiding it to fold in a particular way that facilitates the ring-closing (macrocyclization) step. This control helps to ensure the formation of the desired diastereomer of the final macrocyclic product. The preservation of the L-stereochemistry throughout the synthesis is paramount for achieving the correct three-dimensional structure and, consequently, the biological activity of the target molecule.

Synthesis of Modified Amino Acid Analogues and Peptide Mimetics

The true synthetic utility of this compound and its esters lies in their function as electrophilic alanine equivalents, enabling the synthesis of modified amino acids that are crucial for constructing peptides and peptidomimetics with tailored properties.

Selenocysteine and Sulfur-Containing Amino Acid Derivatives

This compound serves as an excellent precursor for the synthesis of selenocysteine, the 21st proteinogenic amino acid. The carbon-iodine bond is highly susceptible to nucleophilic substitution by selenium-based nucleophiles. Iodoalanine derivatives are considered superior selenium acceptors compared to their chloro- or bromo- counterparts. This reactivity allows for the efficient introduction of a selenol group, which can be protected with various acid-labile or other orthogonal protecting groups for use in solid-phase peptide synthesis (SPPS).

Similarly, the compound is a key reactant in the synthesis of sulfur-containing amino acid derivatives like lanthionine. google.com Lanthionine is a thioether-bridged amino acid found in a class of peptide antibiotics known as lantibiotics. google.com The synthesis involves the reaction of N-protected 3-iodo-L-alanine with a protected cysteine derivative, where the cysteine thiol acts as the nucleophile to displace the iodide. However, research has shown that this reaction, particularly with trityl-protected β-iodoalanines, can be susceptible to rearrangement through an aziridine (B145994) intermediate, which may lead to the formation of norlanthionine isomers as significant byproducts. peptide.com

Table 1: Synthesis of Lanthionine Derivatives

| Electrophile | Nucleophile | Key Finding |

|---|

Aromatic and Heteroaromatic Substituted Alanine Derivatives (e.g., 3-(3-furyl)-alanine, phenylalanine analogues)

One of the most powerful applications of this compound is in the synthesis of novel aromatic and heteroaromatic alanine derivatives through metal-catalyzed cross-coupling reactions. The iodoalanine derivative can be converted into an organozinc reagent, which then participates in palladium-catalyzed coupling reactions with various aryl and heteroaryl halides. researchgate.net This methodology provides a direct route to a diverse range of phenylalanine analogues and other non-natural amino acids. researchgate.net

This strategy is particularly effective for creating derivatives that are otherwise difficult to synthesize. For example, while specific documentation for the synthesis of 3-(3-furyl)-alanine from this compound is not widespread, the established protocols for Negishi, Suzuki, or Stille couplings would allow for the reaction between the iodoalanine-derived organometallic species and a suitable 3-furyl electrophile (or vice versa). This approach has been successfully applied to generate a wide variety of enantiomerically pure protected phenylalanine analogues by coupling the corresponding organozinc reagent with different aryl iodides. researchgate.net

Table 2: Cross-Coupling Strategies for Alanine Derivatives

| Reaction Type | Alanine Precursor | Coupling Partner | Product Type |

|---|---|---|---|

| Negishi Coupling | Organozinc reagent from this compound | Aryl/Heteroaryl Iodide | Phenylalanine/Heteroaryl-alanine analogues researchgate.net |

| Suzuki Coupling | N-Boc-4-iodophenylalanine | Phenylboronic Acid | Biaryl amino acid sigmaaldrich.com |

Tyrosine Analogues (e.g., N-Boc-2',6'-dimethyl-L-tyrosine)

A notable and well-documented application of this compound methyl ester is the synthesis of sterically hindered tyrosine analogues, such as N-Boc-2',6'-dimethyl-L-tyrosine. This unnatural amino acid is a critical component in the development of synthetic opioid ligands, where its incorporation often leads to superior potency. google.comsigmaaldrich.comchemicalbook.comnih.gov

The synthesis is efficiently achieved through a microwave-assisted Negishi cross-coupling reaction. sigmaaldrich.comchemicalbook.comnih.gov The key step involves the coupling of an organozinc reagent, derived from this compound methyl ester, with a substituted aryl halide like 3,5-dimethyl-4-iodophenol. chemicalbook.com The reaction is catalyzed by a palladium complex, such as one formed from Pd₂(dba)₃ and the ligand SPhos. chemicalbook.com This method has proven effective for coupling with various aryl iodides and bromides, even those with unprotected phenol (B47542) groups and significant ortho-substitution. chemicalbook.com The resulting methyl ester is then hydrolyzed to yield the final N-Boc-2',6'-dimethyl-L-tyrosine. chemicalbook.com

| Starting Material | Reagent | Catalyst System | Product | Application |

| This compound methyl ester | Organozinc reagent derived from starting material; 3,5-dimethyl-4-iodophenol | Pd₂(dba)₃ / SPhos | N-Boc-2',6'-dimethyl-L-tyrosine | Synthetic Opioid Ligands chemicalbook.comnih.gov |

Precursors for Advanced Pharmaceutical Intermediates

The versatility of this compound makes it a valuable precursor for a variety of advanced intermediates in pharmaceutical development. Its ability to undergo substitution and cross-coupling reactions allows for the construction of complex molecular scaffolds with high stereochemical control.

The synthesis of N-Boc-2',6'-dimethyl-L-tyrosine and related analogues for opioid peptidomimetics is a prime example of its role as a precursor to active pharmaceutical ingredients. google.comchemicalbook.comnih.gov Furthermore, its utility in creating novel phenylalanine derivatives makes it a key building block for peptide synthesis and bioconjugation, where the introduction of specific side chains can enhance biological activity, improve pharmacokinetic properties, or facilitate imaging. scispace.com

Future Prospects and Emerging Research Frontiers for N Boc 3 Iodo L Alanine

Development of Novel Catalytic Systems for C-I Bond Functionalization

The functionalization of the C-I bond in N-Boc-3-iodo-L-alanine has traditionally relied on palladium-catalyzed reactions. However, ongoing research is focused on developing novel catalytic systems that offer milder reaction conditions, greater efficiency, and broader substrate scope.

One significant area of development is the use of nickel catalysis. Nickel catalysts are gaining attention as a more economical and sustainable alternative to palladium for cross-coupling reactions. d-nb.inforesearchgate.net Nickel-based systems have shown promise in mediating Csp³-Csp² bond formations, which are crucial for synthesizing complex amino acid derivatives from this compound. d-nb.info These catalysts can be particularly effective for reactions that are challenging for palladium, such as couplings involving electron-rich aromatic systems. d-nb.info

Furthermore, the merger of transition metal catalysis with photoredox catalysis represents a paradigm shift in C-I bond functionalization. nih.govnih.govnih.gov Visible-light photoredox catalysis allows for the generation of radical species under exceptionally mild conditions, opening up new reaction pathways that are inaccessible through traditional thermal methods. youtube.com This approach can be applied to generate carbon-centered radicals from the C-I bond of this compound, which can then engage in a variety of coupling reactions. The development of dual catalytic systems, combining a photocatalyst with a nickel or copper catalyst, is a particularly active area of research for forming C-C and C-heteroatom bonds. youtube.comresearchgate.net

| Catalyst Type | Reaction Example | Advantages |

| Palladium | Negishi Coupling with organozinc reagents | Well-established, reliable for many transformations. |

| Nickel | Reductive cross-coupling with aryl halides | More economical than palladium, effective for challenging substrates. d-nb.info |

| Photoredox | Radical-mediated C-C and C-N bond formation | Extremely mild conditions, novel reactivity, sustainable (uses visible light). nih.gov |

Integration into Automated Synthesis Platforms

The demand for complex peptides for therapeutic and research purposes has driven the advancement of automated synthesis technologies, primarily through Solid-Phase Peptide Synthesis (SPPS). nih.gov this compound is well-suited for incorporation into these automated workflows. smolecule.com

SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.com Automated synthesizers manage the repetitive cycles of deprotection, coupling, and washing. beilstein-journals.orgluxembourg-bio.com The N-Boc protecting group is a cornerstone of one of the two major SPPS strategies (Boc/Bzl protection). peptide.com This makes this compound directly compatible with automated synthesizers that employ this chemistry. The stability of the C-I bond under the acidic conditions required for Boc-group removal (typically with trifluoroacetic acid, TFA) ensures the integrity of the iodo- functionality throughout the synthesis.

The integration of this compound into automated SPPS allows for the precise placement of this modifiable residue within a peptide sequence. Once the peptide is synthesized, the iodine atom serves as a versatile handle for post-synthesis modifications. This enables the creation of peptide libraries with diverse functionalities at a specific position, facilitating drug discovery and proteomics studies. smolecule.com

Expanding the Scope of Cross-Coupling Partners and Reaction Types

While Suzuki, Negishi, and Sonogashira couplings are commonly employed, research is actively seeking to expand the range of coupling partners and reaction types that can be used with this compound. This expansion allows for the synthesis of an even greater diversity of unnatural amino acids.

A key strategy involves the conversion of the iodo-alanine derivative into an organozinc reagent. This intermediate demonstrates high reactivity and can be coupled with a variety of electrophiles that are not accessible through other methods. For instance, palladium-catalyzed acylation with acid chlorides provides a direct route to enantiomerically pure 4-oxo-α-amino acids. researchgate.net

The scope of aryl coupling partners has also been broadened. Negishi cross-coupling reactions have been successfully performed with functionalized and heterocyclic partners, such as bromoindoles, to synthesize tryptophan regioisomers. d-nb.info Microwave-assisted Negishi couplings have also been utilized to prepare sterically hindered derivatives like N-Boc-2′,6′-dimethyl-L-tyrosine. peptide.com

Future research will likely focus on developing new coupling reactions that can introduce novel functional groups. This includes exploring partners for C-N, C-O, and C-S bond formation, further diversifying the chemical space accessible from this single, versatile building block.

| Reaction Type | Coupling Partner | Product Class |

| Negishi Coupling | Organozinc Reagents / Aryl Halides | Substituted Phenylalanines, Tryptophan Isomers d-nb.inforesearchgate.net |

| Acylation | Acid Chlorides | 4-Oxo-α-amino acids researchgate.net |

| Microwave-Assisted Negishi | Sterically Hindered Aryl Zincs | Highly Substituted Tyrosine Derivatives peptide.com |

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) of this compound enhance mechanistic studies in catalysis?

- Methodology : Incorporate labeled isotopes during synthesis (e.g., using ¹³C-I₂). Use isotopic tracing in NMR or mass spectrometry to track iodine’s role in transition-metal-catalyzed reactions (e.g., C–C bond formation) .

Data Analysis and Interpretation

Q. How to address discrepancies in reported reaction yields for iodinated Boc-amino acids across studies?

Q. What statistical methods are appropriate for analyzing bioactivity data of peptides containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.